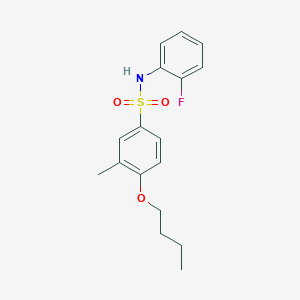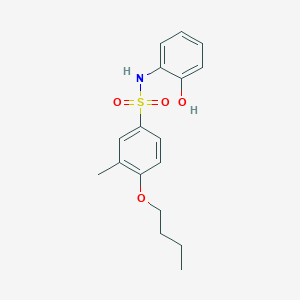![molecular formula C16H24N2O3S B273283 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is known for its ability to inhibit certain enzymes, making it a valuable tool in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific enzyme being inhibited. In general, this compound has been shown to affect processes such as cell signaling, protein degradation, and DNA replication.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of enzyme inhibition on specific biological processes. However, one limitation of using this compound is its potential for off-target effects, which can lead to unintended consequences.
Future Directions
There are several future directions for research involving 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of more selective inhibitors that target specific enzymes with greater precision. Another area of research involves the use of this compound in drug discovery, as it has the potential to serve as a lead compound for the development of new drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound on different biological processes.
Synthesis Methods
The synthesis of 1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide involves the reaction of 1-piperidinecarboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization to obtain a high yield of pure compound.
Scientific Research Applications
1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide has been widely used in scientific research due to its ability to inhibit certain enzymes. It has been used as a tool in studies related to proteases, kinases, and phosphatases. This compound has also been used to study the effects of enzyme inhibition on various biological processes.
properties
Molecular Formula |
C16H24N2O3S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(2,3,4,5-tetramethylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H24N2O3S/c1-10-9-15(13(4)12(3)11(10)2)22(20,21)18-7-5-14(6-8-18)16(17)19/h9,14H,5-8H2,1-4H3,(H2,17,19) |
InChI Key |
JQSHWXFVRLAWKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)





![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)


